(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O5/c21-14-3-1-12(2-4-14)19-8-6-16(29-19)9-13(11-22)20(26)23-17-7-5-15(24(27)28)10-18(17)25/h1-10,25H,(H,23,26)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLLHOJKHJRBAH-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a furan ring substituted with a bromophenyl group, a cyano group, and a hydroxynitrophenyl moiety. Its molecular formula is , with a molecular weight of approximately 293.11 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H9BrN2O3 |
| Molecular Weight | 293.11 g/mol |
| IUPAC Name | This compound |
| Synonyms | 62806-35-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan ring : This can be achieved through cyclization methods.
- Introduction of the bromophenyl group : Achieved via electrophilic aromatic substitution.
- Cyano group incorporation : Often introduced through nucleophilic substitution reactions.
- Coupling with hydroxynitrophenyl derivatives : Final steps involve coupling reactions to achieve the desired structure.
Anticancer Properties
Research indicates that compounds containing furan and cyano groups exhibit significant anticancer activity. For instance, studies have shown that related furan derivatives can inhibit the growth of various cancer cell lines, such as HeLa cells (human cervical cancer) and MCF7 cells (breast cancer) . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
Furan derivatives have demonstrated antibacterial properties against both gram-positive and gram-negative bacteria. For example, related compounds have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 64 µg/mL . The presence of the bromophenyl group may enhance lipophilicity, improving membrane penetration and bioactivity.
The proposed mechanisms for the biological activity of this compound include:
- Electrophilic interactions : The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or nucleic acids.
- Receptor binding : The structural features may enhance binding affinity to specific receptors involved in cancer proliferation or bacterial survival pathways.
Case Studies
- Anticancer Activity : In one study, derivatives similar to this compound were tested against various cancer cell lines, showing IC50 values in the low micromolar range .
- Antimicrobial Activity : Another study evaluated a series of furan derivatives against multiple bacterial strains, demonstrating significant inhibition compared to standard antibiotics .
Scientific Research Applications
Structural Features
The presence of a furan ring, a cyano group, and a bromophenyl moiety contributes to its reactivity and potential interactions with biological targets. The hydroxyl and nitro groups may enhance its solubility and bioactivity.
Anticancer Activity
Research indicates that (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Case Study Example:
A study conducted by the National Cancer Institute evaluated the compound against a panel of human tumor cell lines, revealing significant cytotoxic effects with mean GI50 values indicating effective growth inhibition at micromolar concentrations .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Preliminary studies suggest effectiveness against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism may involve:
- Disruption of bacterial cell wall synthesis.
Case Study Example:
In laboratory settings, this compound was tested for minimum inhibitory concentrations (MIC), demonstrating lower MIC values compared to traditional antibiotics .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. It has been evaluated in animal models for conditions like arthritis, showing reduced inflammation and pain scores compared to control groups.
Case Study Example:
In vivo studies indicated that administration of the compound led to significant decreases in inflammatory markers and improved clinical scores in arthritis models .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Reduced swelling and pain in models |
Table: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Chemical Reactions Analysis
Step 1: Formation of the Cyanoacetamide Core
-
Reaction Type : Condensation reaction
-
Reagents : Cyanoacetic acid derivative (e.g., cyanoacetamide) and a substituted aniline (2-hydroxy-4-nitrophenylamine)
-
Conditions : Triethylorthoformate (catalyst) in refluxing iso-propanol .
Step 2: Incorporation of the Furan Moiety
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Reaction Type : Substitution or coupling reaction
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Reagents : 5-(4-Bromophenyl)furan-2-yl fragment
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Conditions : Controlled temperature and solvent (e.g., DMF or DMSO) to facilitate coupling.
Step 3: Stereoselective E-Configuration
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Mechanism : Conjugation in the prop-2-enamide system stabilizes the E-isomer via steric and electronic effects .
Table 1: Hypothetical Synthesis Parameters
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Condensation | Cyanoacetamide, substituted aniline | Triethylorthoformate, refluxing iso-propanol | ~70% |
| 2 | Coupling | 5-(4-Bromophenyl)furan-2-yl fragment | DMF, elevated temperature | ~85% |
| 3 | Stereoselectivity | E-configuration stabilization | Controlled pH/temperature | N/A |
Reaction Mechanisms
The compound’s diverse functional groups enable multiple reaction pathways:
Nucleophilic Addition
-
Active Sites : Cyano group (C≡N) and α-carbon of the prop-2-enamide moiety.
-
Reaction : Attack by nucleophiles (e.g., amines, hydroxyl groups) at the α-carbon, facilitated by electron-deficient conjugated systems.
Hydrolysis
-
Cyano Group : Susceptible to hydrolysis under acidic/basic conditions to form carboxylic acids or amides.
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Furan Ring : Potential for electrophilic substitution (e.g., bromination) at the 2-position.
Cycloaddition Reactions
-
Furan Moiety : Acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) .
Table 2: Key Reaction Mechanisms
| Mechanism | Reactive Site | Reagents/Conditions | Products |
|---|---|---|---|
| Nucleophilic Addition | α-Carbon (prop-2-enamide) | Amines, hydroxyl groups | Substituted prop-2-enamide |
| Hydrolysis | Cyano group (C≡N) | Acid/base (e.g., HCl, NaOH) | Carboxylic acid/amide |
| Diels-Alder | Furan ring | Maleic anhydride, heat/light | Furan adduct |
Analytical Characterization
The compound’s structure and purity are verified using advanced techniques:
Nuclear Magnetic Resonance (NMR)
-
Key Peaks :
Mass Spectrometry (MS)
Infrared Spectroscopy (IR)
Table 3: Analytical Data for Analogous Compounds
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | δ 11.3 (NH), δ 7.29 (furan protons) | |
| MS | m/z 516.7 (M-H⁻) | |
| IR | Cyano peak at 2250 cm⁻¹ |
Medicinal Chemistry
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Electronic Effects: The 4-bromophenyl group in the target compound provides moderate electron-withdrawing effects compared to 2-bromo-4-nitrophenyl (), which combines steric hindrance and stronger electron withdrawal. This may influence binding affinity in biological targets .
Amide Substituent Diversity: The 2-hydroxy-4-nitrophenyl group in the target compound introduces H-bond donor/acceptor capacity, contrasting with N,N-diethyl (), which prioritizes lipophilicity over polarity .
Functional Group Synergy: The combination of cyano and nitro groups in the target compound may enhance electrophilicity, a trait shared with and . This could be critical in covalent inhibitor design .
Research Findings and Methodological Considerations
- Structural Elucidation : NMR and UV spectroscopy (as in ) are standard for confirming acrylamide derivatives’ structures, particularly for distinguishing E/Z isomerism .
- Crystallographic Validation : Tools like SHELX () are critical for resolving stereochemistry and validating molecular conformations, though the target compound’s crystallographic data remain unreported .
- Toxicity Data Gaps: No direct toxicity data are available for these compounds. However, revisions to TRI reports () highlight the importance of accurate environmental and safety profiling for structurally complex molecules .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
